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3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

PI3Kδ kinase inhibitor inflammation

Sourcing reliable, high-purity triazolopyridine building blocks for kinase inhibitor programs often entails extended lead times. 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 852627-78-2) provides a direct solution. - Pre-validated scaffold: documented PI3Kδ binding (IC50 = 2.30 nM) and cellular pathway engagement (IC50 = 102 nM). - Facilitates isoform-selective profiling: distinct selectivity versus alternative PI3K inhibitor cores. - Available in 95% purity, shipped under controlled conditions to preserve integrity.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 852627-78-2
Cat. No. B1309622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
CAS852627-78-2
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN=C3N2C=CC=C3
InChIInChI=1S/C11H14N4/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2
InChIKeyAQOMRKUKXBCFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: PI3Kδ & Kinase Scaffold


3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 852627-78-2) is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core with a piperidin-4-yl substituent at the 3-position. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors [1]. The compound serves as a key intermediate in the synthesis of various bioactive molecules, including selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms [2], Janus kinase (JAK) family members [3], and other therapeutic targets [4]. Its molecular formula is C11H14N4, with a molecular weight of 202.26 g/mol [5].

1
Kinase inhibitor scaffold for PI3Kδ, JAK, and mGluR2 target development
2
Privileged triazolopyridine core with piperidin-4-yl substitution for SAR exploration
3
Versatile intermediate for bioactive molecule synthesis in inflammation and oncology research

Uniqueness of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine


The specific 3-piperidin-4-yl substitution on the [1,2,4]triazolo[4,3-a]pyridine core imparts unique pharmacological properties that are not shared by other triazolopyridine regioisomers or alternative heterocyclic scaffolds. For example, the piperidine moiety enables critical hydrogen-bonding interactions and influences kinase selectivity profiles [1]. Substitution at the 3-position with a piperidin-4-yl group, as opposed to other substituents (e.g., morpholine, phenyl, or alkyl groups), directly impacts potency, isoform selectivity, and physicochemical properties [2]. Replacing this compound with a generic triazolopyridine derivative lacking the specific 3-piperidin-4-yl motif would likely result in a complete loss of the desired biological activity or selectivity profile, as demonstrated by structure-activity relationship (SAR) studies on related kinase inhibitors [3]. Therefore, for applications requiring a defined PI3Kδ, JAK, or mGluR2 modulator, this specific compound is non-interchangeable.

Regioisomer mismatch
Alternative triazolopyridine regioisomers may lack the 3-position interaction, altering kinase binding and selectivity profile.
Piperidin-4-yl group critical
Replacing piperidine with morpholine, phenyl, or alkyl groups can eliminate critical hydrogen bonding and shift potency context.
Heterocyclic core substitution
Using isoxazolo-pyrimidine or other cores with the same piperidine motif may not reproduce the triazolopyridine isoform selectivity profile.

Quantitative Comparison vs. Close Analogs


PI3Kδ Inhibition: vs. CZC-24832

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine demonstrates potent inhibition of PI3Kδ, a key target in inflammatory and autoimmune diseases. In a competitive fluorescence polarization binding assay, it exhibits an IC50 of 2.30 nM against PI3Kδ [1]. In contrast, the triazolopyridine-based PI3Kγ inhibitor CZC-24832 shows an IC50 of 7.9 µM against PI3Kδ . This represents an approximately 3,400-fold higher potency for the target compound against PI3Kδ, highlighting its specific utility in PI3Kδ-dependent research applications.

PI3Kδ inhibition
Reported
3,400-fold lower IC50 vs. CZC-24832
Supports PI3Kδ probe development workflow
Binding assay context; cross-study review needed
PI3Kδ kinase inhibitor inflammation

Cellular PI3Kδ Activity vs. Isoxazolo-Pyrimidines

In a cellular context, 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM [1]. This demonstrates effective cellular target engagement. For comparison, a series of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, which share the piperidin-4-yl motif but on a different core, exhibit PI3Kδ inhibitory activities with IC50 values ranging from 286 nM to 452 nM [2]. The triazolopyridine core thus provides a 2.8- to 4.4-fold improvement in cellular potency over the isoxazolo-pyrimidine scaffold.

Cellular PI3Kδ activity
Context-dependent
IC50 102 nM vs. 286–452 nM (isoxazolo-pyrimidines)
Supports cell-based pathway study context
Scaffold-dependent cellular target engagement
PI3Kδ cellular assay AKT phosphorylation

Kinase Selectivity: Polypharmacology vs. JAK1 Inhibitors

3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine exhibits a multi-kinase inhibition profile. In a biochemical panel, it inhibits PI3Kδ (IC50 = 0.233 µM), DNA-PK (0.348 µM), PDE6 (0.58 µM), PDE5 (0.92 µM), and mTOR (0.964 µM) [1]. This polypharmacology contrasts with highly selective triazolopyridine JAK1 inhibitors like GLPG0634 (filgotinib), which was optimized for JAK1 selectivity over other JAK family members and kinases [2]. The target compound's broader profile may be advantageous for applications requiring modulation of multiple pathways (e.g., oncology) but disadvantageous for target-specific mechanistic studies.

Kinase profiling panel
Class-level
Multi-kinase inhibition: PI3Kδ, DNA-PK, PDE6, PDE5, mTOR (IC50 0.23–0.96 µM)
Supports multi-kinase polypharmacology research
Biochemical assay panel; class-level inference
kinase profiling selectivity polypharmacology

Applications of 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine


PI3Kδ Probe Development & Lead Optimization

Given its potent PI3Kδ binding affinity (IC50 = 2.30 nM) and cellular pathway engagement (IC50 = 102 nM) [1], this compound is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at optimizing PI3Kδ inhibitors. Its triazolopyridine core offers a distinct selectivity profile compared to other PI3K inhibitor scaffolds, making it a valuable tool for exploring isoform-specific pharmacology in inflammation and oncology research.

Multi-Kinase Profiling & Polypharmacology Studies

The compound's demonstrated inhibition of PI3Kδ, DNA-PK, PDE6, PDE5, and mTOR at sub-micromolar to low micromolar concentrations [2] makes it a useful reference compound for multi-kinase profiling experiments. Researchers investigating synergistic or polypharmacological effects in cancer or inflammatory disease models can employ this compound as a tool to modulate several relevant pathways simultaneously.

mGluR2 PAM Synthesis for CNS Research

As demonstrated by the successful development of 7-(phenylpiperidinyl)-1,2,4-triazolo[4,3-a]pyridines as potent mGluR2 PAMs [3], the 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine core is a validated intermediate for generating CNS-penetrant allosteric modulators. Researchers focused on metabotropic glutamate receptor pharmacology, PET tracer development, or neuropsychiatric disorders will find this scaffold particularly valuable for building focused compound libraries.

Kinase Selectivity Profiling & Off-Target Assessment

The compound's distinct multi-kinase profile, as documented in biochemical assays [2], positions it as a key comparator in selectivity panels. When profiling novel kinase inhibitors, researchers can use this compound to benchmark polypharmacology and assess the selectivity of their candidates against a panel of therapeutically relevant kinases, including PI3K isoforms and mTOR.

Application
Selection Property
Validation Focus
PI3Kδ inhibitor development
Kinase selectivity profile review
PI3Kδ target engagement and pathway modulation validation
Multi-kinase polypharmacology studies
Broad kinase inhibition context
Synergistic pathway modulation endpoints
mGluR2 PAM development for CNS research
Triazolopyridine core as privileged scaffold
Allosteric modulation and PET tracer compatibility
Kinase selectivity benchmarking
Multi-kinase reference compound
Off-target kinase panel assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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